molecular formula C17H23BrN2O2S B2742045 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421455-38-0

4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Cat. No.: B2742045
CAS No.: 1421455-38-0
M. Wt: 399.35
InChI Key: OOPRQDWCBQBYTL-UHFFFAOYSA-N
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Description

4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic compound that features a bromophenyl group, a morpholinomethyl group, and a thiazepane ring

Scientific Research Applications

Chemistry

In chemistry, 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the morpholinomethyl group suggests that it could interact with biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the exploration of new applications in fields such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring. The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide. The morpholinomethyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable halomethyl precursor. Finally, the bromophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenylboronic acid or a bromophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may enhance its binding affinity to these targets, while the thiazepane ring could provide additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
  • (3-Bromophenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
  • (3-Bromophenyl)(3-(azepan-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Uniqueness

4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and binding affinity. The combination of the bromophenyl group and the thiazepane ring also provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

(3-bromophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2S/c18-15-4-1-3-14(11-15)17(21)20-5-2-10-23-13-16(20)12-19-6-8-22-9-7-19/h1,3-4,11,16H,2,5-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPRQDWCBQBYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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